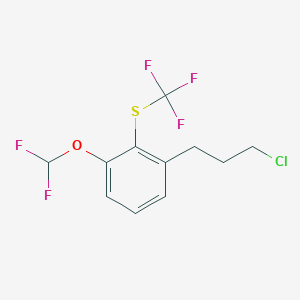
1-(3-Chloropropyl)-3-(difluoromethoxy)-2-(trifluoromethylthio)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloropropyl)-3-(difluoromethoxy)-2-(trifluoromethylthio)benzene is a complex organic compound characterized by the presence of multiple halogen atoms and functional groups
Vorbereitungsmethoden
The synthesis of 1-(3-Chloropropyl)-3-(difluoromethoxy)-2-(trifluoromethylthio)benzene typically involves multiple steps, including halogenation, etherification, and thiolation reactions
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
1-(3-Chloropropyl)-3-(difluoromethoxy)-2-(trifluoromethylthio)benzene can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can lead to the formation of dehalogenated or partially reduced products.
Substitution: Nucleophilic substitution reactions can occur at the chloropropyl group, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloropropyl)-3-(difluoromethoxy)-2-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound may be studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the treatment of diseases where halogenated compounds have shown efficacy.
Industry: It can be used in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 1-(3-Chloropropyl)-3-(difluoromethoxy)-2-(trifluoromethylthio)benzene exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s halogen atoms and functional groups can influence its binding affinity and specificity, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
When compared to other similar compounds, 1-(3-Chloropropyl)-3-(difluoromethoxy)-2-(trifluoromethylthio)benzene stands out due to its unique combination of halogen atoms and functional groups. Similar compounds may include:
- 1-(3-Chloropropyl)-3-methoxy-2-(trifluoromethylthio)benzene
- 1-(3-Chloropropyl)-3-(difluoromethoxy)-2-methylbenzene
- This compound
These compounds share structural similarities but differ in the specific arrangement and types of functional groups, which can lead to differences in their chemical properties and applications.
Eigenschaften
Molekularformel |
C11H10ClF5OS |
|---|---|
Molekulargewicht |
320.71 g/mol |
IUPAC-Name |
1-(3-chloropropyl)-3-(difluoromethoxy)-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C11H10ClF5OS/c12-6-2-4-7-3-1-5-8(18-10(13)14)9(7)19-11(15,16)17/h1,3,5,10H,2,4,6H2 |
InChI-Schlüssel |
FCKOQBBVYMBZOG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)OC(F)F)SC(F)(F)F)CCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S,3S,4R,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-[(2S,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxyoxane-2-carboxylic acid](/img/structure/B14041116.png)
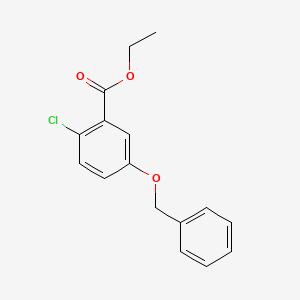

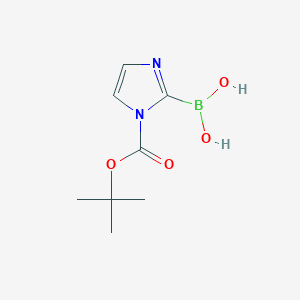
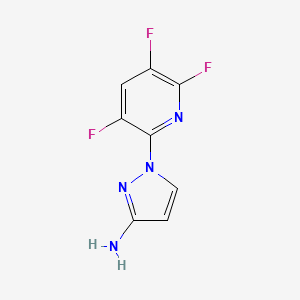



![1H-Pyrrolo[2,3-b]pyridine, 3-(6-chloro-4-pyrimidinyl)-1-(phenylsulfonyl)-](/img/structure/B14041174.png)
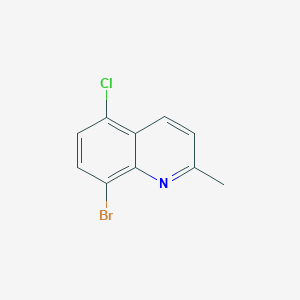
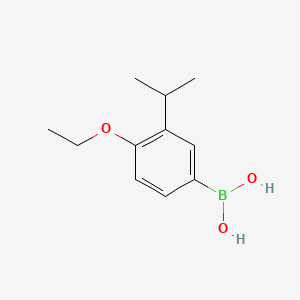
![2-Methanesulfonyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine HCl](/img/structure/B14041202.png)
